Pubchem_57375409
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Overview
Description
The compound with the identifier “Pubchem_57375409” is known as tributyltin hydride. Tributyltin hydride is an organotin compound with the chemical formula (C₄H₉)₃SnH. It is a colorless liquid that is soluble in organic solvents and is primarily used as a source of hydrogen atoms in organic synthesis .
Preparation Methods
Tributyltin hydride can be synthesized through several methods:
Reduction of Tributyltin Oxide: This method involves the reduction of tributyltin oxide with polymethylhydrosiloxane. The reaction is as follows[ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ]
Reduction of Tributyltin Chloride: Another method involves the reduction of tributyltin chloride with lithium aluminium hydride.
Chemical Reactions Analysis
Tributyltin hydride undergoes several types of chemical reactions:
Reduction Reactions: It is commonly used as a reducing agent in organic synthesis. For example, it can reduce organic halides to the corresponding hydrocarbons through a radical chain mechanism involving the radical Bu₃Sn•.
Hydrostannylation Reactions: Tributyltin hydride is the reagent of choice for hydrostannylation reactions, where it adds across carbon-carbon multiple bonds to form organotin compounds.
Common reagents and conditions used in these reactions include azobisisobutyronitrile (AIBN) or irradiation with light to initiate the radical chain mechanism .
Scientific Research Applications
Tributyltin hydride has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in organic synthesis for the reduction of organic halides and hydrostannylation reactions.
Medicinal Chemistry:
Material Science: Tributyltin hydride is used in the preparation of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tributyltin hydride exerts its effects involves the generation of tributyltin radicals (Bu₃Sn•) through the homolytic cleavage of the Sn-H bond. These radicals can then participate in various radical chain reactions, such as the reduction of organic halides or the addition to carbon-carbon multiple bonds .
Comparison with Similar Compounds
Tributyltin hydride can be compared with other organotin hydrides, such as trimethyltin hydride and triphenyltin hydride. While all these compounds serve as sources of hydrogen atoms in organic synthesis, tributyltin hydride is unique due to its relatively weak Sn-H bond strength, which makes it particularly effective in radical chain reactions .
Similar Compounds
- Trimethyltin hydride
- Triphenyltin hydride
- Triethyltin hydride
These compounds share similar properties and applications but differ in their reactivity and the strength of their Sn-H bonds .
Properties
CAS No. |
178327-14-5 |
---|---|
Molecular Formula |
C17H14BKO3P |
Molecular Weight |
347.2 g/mol |
InChI |
InChI=1S/C17H14BO3P.K/c1-3-9-15(10-4-1)22(16-11-5-2-6-12-16)17-13-7-8-14-19-18(20-17)21-17;/h1-14H; |
InChI Key |
JJPXALDKQUYENF-UHFFFAOYSA-N |
Canonical SMILES |
B12OC=CC=CC(O1)(O2)P(C3=CC=CC=C3)C4=CC=CC=C4.[K] |
Origin of Product |
United States |
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